
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane: is an organophosphorus compound characterized by its unique dioxaphospholane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phenol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenoxy derivative. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
Applications De Recherche Scientifique
Chemistry: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed as a ligand in coordination chemistry.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it valuable in the modification of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaphospholane ring can undergo ring-opening reactions, leading to the formation of various phosphorus-containing intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains boron instead of phosphorus.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chlorine atom, making it more reactive in certain substitution reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: The parent compound without the phenoxy group.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is unique due to its phenoxy group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
14812-61-4 |
|---|---|
Formule moléculaire |
C12H17O3P |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C12H17O3P/c1-11(2)12(3,4)15-16(14-11)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
SADLEHRPRBIUOB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OP(O1)OC2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



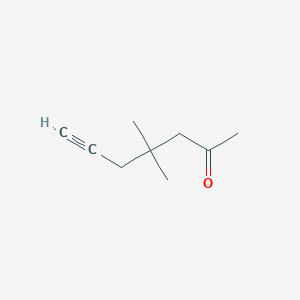
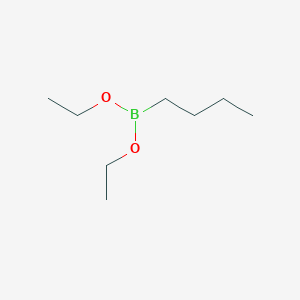
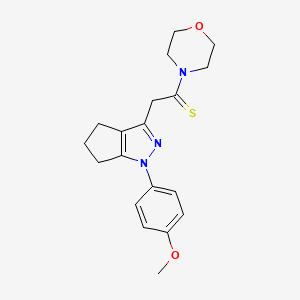
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
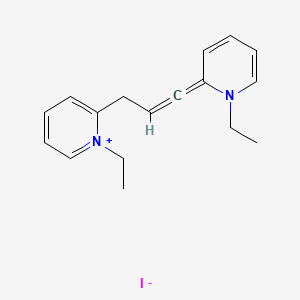
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)


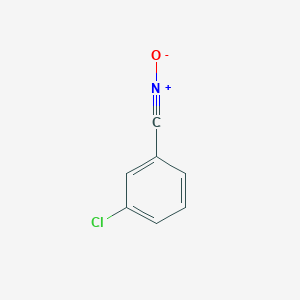


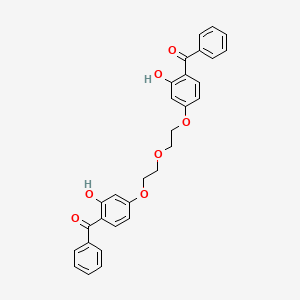
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
